molecular formula C14H15F3N2O2S B3340752 {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid CAS No. 868238-03-3

{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid

Cat. No.: B3340752
CAS No.: 868238-03-3
M. Wt: 332.34 g/mol
InChI Key: HKZNNPXOHXDRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid is a benzimidazole derivative featuring a thioacetic acid group (-S-CH2COOH) at the 2-position of the benzimidazole core. The compound incorporates a butyl chain at the N1 position and a trifluoromethyl (-CF3) substituent at the 5-position (). The compound is commercially available for research purposes, with pricing and catalog details documented by Santa Cruz Biotechnology .

Properties

IUPAC Name

2-[1-butyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-2-3-6-19-11-5-4-9(14(15,16)17)7-10(11)18-13(19)22-8-12(20)21/h4-5,7H,2-3,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNNPXOHXDRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157661
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868238-03-3
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868238-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-Butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid, under acidic conditions to form the benzimidazole ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Thioacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the thioacetic acid moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The benzimidazole ring is a known scaffold in many bioactive molecules, and the presence of the trifluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole-Based Derivatives

[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]acetic Acid

This analog (CAS RN 313241-14-4, ) shares the benzimidazole core and CF3 substituent but differs in substitution:

  • Structure : The acetic acid group is directly attached to the N1 position (without a thioether bridge).
  • Properties : Molecular weight 244.16 g/mol, melting point 248°C, and higher purity (97%).
  • Key Differences : The absence of the butyl group and thioether linkage likely reduces lipophilicity compared to the target compound. The direct N1-acetic acid attachment may alter solubility and binding interactions in biological systems .
b. Triazole-Thiazole-Benzimidazole Hybrids ()

Compounds such as 9a–9e (e.g., 9f: C28H23N7O3S) feature benzimidazole cores linked to triazole-thiazole systems via phenoxymethyl bridges. These derivatives exhibit:

  • Structural Complexity : Additional heterocyclic rings (triazole, thiazole) and aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl).
  • Physicochemical Data : Elemental analysis (e.g., 9f: C 62.50%, H 4.32%, N 18.28%) and spectral data (¹H/¹³C NMR) confirm purity and structural integrity.
  • Functional Implications : The triazole-thiazole moieties may enhance hydrogen bonding or π-π stacking in target interactions, contrasting with the thioacetic acid group in the target compound, which could favor metal coordination or covalent binding .

Quinoline-Based Thioacetic Acid Derivatives ()

Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid (e.g., QAC-1, QAC-5) demonstrate:

  • Bioactivity : Stimulation of rhizogenesis in Paulownia clones, with sodium salts (e.g., QAC-5) showing higher bioavailability but increased toxicity compared to parent acids.
  • Lipophilicity : Optimal log P (1.5–3.5) and log D (pH 7) values for membrane permeability, as calculated via quantum chemical methods.
  • Structural Parallels: The thioacetic acid group is critical for activity, similar to the target compound. However, the quinoline core versus benzimidazole may alter target specificity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) log P/D (Predicted) Bioactivity Notes
Target Compound Benzimidazole -N1-butyl, -C5-CF3, -S-CH2COOH Not reported High (CF3, butyl) Not tested; inferred lipophilicity
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Benzimidazole -N1-CH2COOH, -C2-CF3 244.16 Moderate Unknown; commercial availability
9f (Triazole-Thiazole-Benzimidazole) Benzimidazole Phenoxymethyl-triazole-thiazole 537.59 Moderate (polar groups) Docking studies suggest active site binding
QAC-5 (Sodium salt of quinoline derivative) Quinoline -S-CH2COO⁻Na⁺, -C6-R Not reported Low (ionized) High rhizogenesis stimulation, higher toxicity

Key Research Findings

  • Thioacetic Acid vs. Direct Linkage : The thioether bridge in the target compound may confer flexibility and redox sensitivity, contrasting with rigid triazole-thiazole systems in 9a–9e .
  • Toxicity Considerations : Sodium salts of thioacetic acid derivatives (e.g., QAC-5) exhibit higher toxicity than parent acids, suggesting the target compound’s protonated form may have a safer profile .

Biological Activity

The compound {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid (CAS No. 868238-03-3) is a synthetic organic molecule notable for its unique structural features, including a benzimidazole ring, a butyl group, and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15F3N2O2S\text{C}_{14}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_2\text{S}

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative.
  • Introduction of the Butyl Group : Alkylation using butyl halides.
  • Addition of the Trifluoromethyl Group : Nucleophilic substitution with trifluoromethyl iodide.
  • Thioacetic Acid Moiety Addition : Final incorporation to yield the target compound.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The specific activity of this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
MDA-MB-23110.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It shows promising activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS).

The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in animal models.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure enhances the lipophilicity and bioavailability of the compound, contributing to its improved binding affinity to biological targets compared to similar compounds lacking this group. Comparative studies with other benzimidazole derivatives highlight the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-butyl-1H-benzimidazole-2-thiolLacks trifluoromethyl groupLower anticancer activity
5-(trifluoromethyl)-1H-benzimidazole-2-thiolLacks butyl groupReduced solubility

Q & A

Q. What are the optimal synthetic routes for {[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole ring formation : Start with 4-(trifluoromethyl)-1,2-phenylenediamine and alkylating agents (e.g., 1-bromobutane) under basic conditions to introduce the butyl group .

Thioether linkage : React the benzimidazole intermediate with ethyl bromoacetate in the presence of a thiolating agent (e.g., thiourea) to form the thioacetic acid moiety. Hydrolysis of the ester yields the final compound .
Key considerations: Use anhydrous solvents (e.g., DMF), inert atmospheres, and monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzimidazole core (aromatic protons at δ 7.5–8.5 ppm), trifluoromethyl group (δ -60 ppm in 19^{19}F NMR), and thioacetate methylene (δ ~3.8–4.2 ppm) .
  • FT-IR : Identify characteristic bands for C-F (1100–1200 cm1^{-1}), C=S (600–700 cm1^{-1}), and carboxylic acid O-H (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+^+ peak at m/z ~361.1 .

Advanced Research Questions

Q. How to design biological activity assays for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values can correlate substituent effects on the benzimidazole ring .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values to structure-activity relationships (SAR), focusing on the trifluoromethyl group’s electron-withdrawing effects .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis induction or Western blotting to evaluate kinase inhibition (e.g., EGFR or Bcl-2 pathways) .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DNA gyrase for antimicrobial activity). Focus on hydrogen bonding with the thioacetate group and hydrophobic interactions with the trifluoromethyl moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and Hammett constants to optimize bioactivity .

Q. How to address contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws .
  • Validation Tools : Check for errors using Rfree_{free} and the Cambridge Structural Database (CSD) to compare bond lengths/angles. Resolve disorder by refining occupancy ratios .
  • Spectroscopic Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to confirm tautomeric forms .

Methodological Considerations

  • Safety : Store the compound at -20°C due to its flammability and toxicity. Use PPE and fume hoods during synthesis .
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) and use internal standards (e.g., deuterated solvents for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid
Reactant of Route 2
Reactant of Route 2
{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.